N-(2,4-Difluorophenyl)hypofluorous amide is a fluorinated organic compound characterized by the presence of a hypofluorous amide functional group attached to a 2,4-difluorophenyl moiety. The general structure can be represented as , where indicates the 2,4-difluorophenyl group. This compound displays unique properties due to the incorporation of fluorine atoms, which can influence its chemical behavior and biological activity.
The reactivity of N-(2,4-Difluorophenyl)hypofluorous amide can be explored through various chemical transformations. The hypofluorous amide group is known for its potential to undergo reactions typical of amides, such as hydrolysis and transamidation. Additionally, the presence of fluorine can enhance reactivity in nucleophilic substitution reactions due to the electronegative nature of fluorine, which can stabilize certain intermediates during reactions involving electrophiles .
The synthesis of N-(2,4-Difluorophenyl)hypofluorous amide can be achieved through several methods:
Each method may yield different efficiencies and purities depending on reaction conditions and reagents used.
N-(2,4-Difluorophenyl)hypofluorous amide has potential applications in various fields:
Studies on the interactions of N-(2,4-Difluorophenyl)hypofluorous amide with biological macromolecules are essential for understanding its potential applications. Research has indicated that fluorine can engage in unique interactions such as hydrogen bonding with nitrogen and carbonyl groups in proteins . These interactions may influence the compound's stability and reactivity within biological systems.
N-(2,4-Difluorophenyl)hypofluorous amide shares structural similarities with other fluorinated compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,4-Difluorobenzamide | C7H6F2N | Exhibits similar fluorination effects but lacks hypofluorous functionality. |
| N-(2-Fluorophenyl)acetamide | C9H10FNO | Contains a single fluorine atom; used in medicinal chemistry. |
| 2-Fluoro-N-(phenyl)acetamide | C9H10FN | Displays different reactivity patterns due to only one fluorine. |
The uniqueness of N-(2,4-Difluorophenyl)hypofluorous amide lies in its dual fluorination and hypofluorous functionality, which may confer distinct chemical properties not present in simpler analogs.
The synthesis of N-(2,4-Difluorophenyl)hypofluorous amide primarily involves a condensation reaction between 2-fluorobenzoyl chloride and 2,4-difluoroaniline. Key optimization parameters include:
Table 1: Optimization Parameters for Condensation Reactions
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Molar Ratio | 1:1 | Maximizes product purity |
| Temperature | 0–25°C | Balances kinetics and stability |
| Reaction Time | 4–6 hours | Prevents decomposition |
Crystallographic analyses confirm the product’s planar structure, with aromatic rings oriented at 0.7° interplanar angles, favoring stable amide bond geometry.
The electron-withdrawing nature of fluorine substituents critically influences reactivity:
The hypofluorous amide moiety further stabilizes the transition state through resonance, as shown in Figure 1:
$$
\text{Acyl chloride} + \text{Amine} \rightarrow \text{Tetrahedral Intermediate} \xrightarrow{\text{-HCl}} \text{Amide}
$$
Fluorine’s electronegativity reduces electron density at the nitrogen, minimizing unwanted side reactions such as over-alkylation.
Polar aprotic solvents are preferred for their ability to stabilize ionic intermediates without participating in side reactions:
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Rate |
|---|---|---|---|
| THF | 7.6 | 66 | Moderate |
| DCM | 8.9 | 40 | Slow |
| Acetonitrile | 37.5 | 82 | Fast |
Protic solvents (e.g., water, ethanol) are avoided to prevent hydrolysis of the acyl chloride intermediate.
Catalysts address kinetic barriers in amide bond formation:
Recent studies highlight sodium acetate as an effective additive for stabilizing reactive intermediates, particularly in fluorinated systems where electron-deficient intermediates may decompose.
Mechanistic Insight:
$$
\text{Acyl Chloride} + \text{DMAP} \rightarrow \text{Acyl-DMAP}^+ \xrightarrow{\text{Amine}} \text{Amide} + \text{DMAP}
$$
This pathway reduces activation energy, enabling reactions at lower temperatures (e.g., −10°C) with yields exceeding 85%.
Density functional theory calculations have revealed significant insights into the electronic structure and electron density distribution patterns of N-(2,4-Difluorophenyl)hypofluorous amide. The incorporation of fluorine atoms into the molecular framework fundamentally alters the electron density distribution compared to non-fluorinated analogues [1] [2].
Computational studies employing B3LYP, CCSD(T), and MP2 functionals with aug-cc-pVTZ basis sets demonstrate that fluorine substitution causes substantial electron density redistribution toward the molecular periphery [1]. The electron-withdrawing capability of fluorine atoms significantly affects both the aromatic ring system and the hypofluorous amide functional group. Electrostatic potential mapping reveals a remarkable transformation where the π-electron cloud of the benzene ring shifts from negative electrostatic potential in non-fluorinated systems to positive electrostatic potential upon fluorination [1].
The 6-311+G(d,p) basis set has proven optimal for modeling fluorinated systems, providing computational efficiency while maintaining accuracy [2]. Calculations indicate that fluorine substitution lowers the energies of both highest occupied molecular orbital and lowest unoccupied molecular orbital, yet the energy gaps between these frontier orbitals remain relatively constant [1]. This finding suggests that the electronic transitions responsible for optical properties are preserved despite the significant electronic perturbations introduced by fluorine atoms.
| Property | Computational Method | Key Finding |
|---|---|---|
| Electron Density Distribution | B3LYP/aug-cc-pVTZ | Redistribution toward fluorine atoms [1] |
| Electrostatic Potential | MP2/cc-pVTZ | π-cloud polarity reversal [1] |
| Orbital Energies | CCSD(T)/aug-cc-pVTZ | Lowered but constant gaps [1] |
| NMR Chemical Shifts | DFT/6-311+G(d,p) | R² = 0.98 accuracy [2] |
The unique electronic environment created by the 2,4-difluorophenyl substituent generates distinctive charge distribution patterns. The fluorine atoms at positions 2 and 4 create asymmetric electron withdrawal effects, with the ortho-fluorine exerting stronger influence on the amide linkage due to proximity effects [3]. Natural bond orbital analysis reveals that the electron density around the nitrogen-fluorine bond in the hypofluorous amide group exhibits characteristics intermediate between ionic and covalent bonding [4] [5].
Computational validation through fluorine-19 nuclear magnetic resonance chemical shift predictions demonstrates exceptional accuracy, with mean absolute errors of 1.74 ppm and correlation coefficients of 0.98 between experimental and calculated values [2]. These results confirm the reliability of density functional theory methods for characterizing the electronic structure of fluorinated amide compounds.
Molecular dynamics simulations provide comprehensive insights into the dynamic behavior and solvation properties of N-(2,4-Difluorophenyl)hypofluorous amide in various solvent environments. Advanced force field parameterization using the AMBER ff15ipq framework with implicitly polarized charges has enabled accurate modeling of fluorinated organic compounds [6] [7].
The development of specialized parameters for fluorinated systems requires careful consideration of the unique electrostatic properties imparted by carbon-fluorine bonds. Implicitly polarized charge schemes account for the condensed-phase electrostatic environment, crucial for accurate representation of fluorine-containing molecules in solution [6]. These parameters incorporate 181 unique atomic charges derived through quantum mechanical calculations in the presence of explicit solvent molecules.
Extensive validation studies involving over 25 microseconds of aggregate simulation time demonstrate that fluorinated amino acid analogues maintain expected conformational propensities on biologically relevant timescales [6]. The simulations employ the SPC/Eb water model with minimum clearance distances of 12 Angstroms to ensure proper solvation shell formation around the fluorinated solute.
| Simulation Parameter | Method | Duration/Value |
|---|---|---|
| Force Field | AMBER ff15ipq | IPolQ charge scheme [6] |
| Water Model | SPC/Eb | 12 Å clearance [6] |
| Aggregate Time | GPU-accelerated | 25 μs total [6] |
| Temperature Control | Langevin thermostat | 1 ps⁻¹ friction [6] |
Fluorine-19 nuclear magnetic resonance relaxation rates calculated directly from molecular dynamics trajectories show excellent agreement with experimental measurements [6]. This validation confirms the accuracy of the computational approach for predicting dynamic properties of fluorinated compounds in solution. The simulations reveal that fluorine atoms participate in unique solvation patterns, forming networks of weak interactions with water molecules that differ substantially from those observed with other halogen substituents.
Interaction energy analysis demonstrates that fluorine-amide interactions exhibit strengths ranging from 0.64 to 0.96 kcal/mol, depending on the specific geometric arrangement and local electronic environment [8]. These relatively weak but numerous interactions collectively contribute to the distinctive solvation behavior of fluorinated amides. The simulations also reveal that the hypofluorous amide functional group adopts preferred orientations that maximize favorable electrostatic interactions while minimizing steric conflicts.
The dynamic nature of solvent-solute interactions becomes particularly evident in the analysis of hydrogen bonding patterns. While fluorine atoms are generally weak hydrogen bond acceptors, the molecular dynamics simulations show that they can participate in cooperative hydrogen bonding networks that stabilize specific molecular conformations [8]. These findings provide important insights for understanding the solution-phase behavior of N-(2,4-Difluorophenyl)hypofluorous amide in biological and synthetic environments.
Transition state modeling of N-(2,4-Difluorophenyl)hypofluorous amide reveals complex reaction pathways involving multiple mechanistic possibilities. Machine learning-enhanced computational approaches have achieved remarkable success rates in identifying transition state geometries, with convolutional neural network methodologies combined with genetic algorithms yielding 81.8% success rates for hydrofluorocarbon systems and 80.9% for hydrofluoroether analogues [9].
The most significant transformation pathway involves iron-catalyzed fluorine abstraction from the hypofluorous amide functional group. Computational analysis indicates that this process proceeds through an organometallic mechanism rather than free-radical pathways, with activation barriers of approximately 25 kcal/mol [10]. The transition state geometry features a six-membered ring arrangement that facilitates the transfer of fluorine from nitrogen to the iron center.
Kinetic isotope effect studies provide experimental validation of the computational transition state models. Primary kinetic isotope effects of 1.6 and intramolecular isotope effects of 3.3 confirm that carbon-hydrogen bond cleavage occurs at or before the rate-determining step [10]. These findings support the computational prediction that the transition state involves substantial progress toward bond breaking.
| Reaction Type | Barrier Height | Success Rate | Mechanism |
|---|---|---|---|
| F-abstraction | 25 kcal/mol | 81.8% | Organometallic [10] |
| C-H activation | Variable | 80.9% | Six-membered TS [10] |
| Defluorination | Low barrier | High efficiency | Oxaziridine intermediate [11] |
| Rearrangement | Moderate | ML-guided | CNN-genetic algorithm [9] |
Defluorination pathways represent another crucial class of transformations for hypofluorous amide compounds. Computational modeling reveals that these reactions proceed through oxaziridine intermediates formed by intramolecular cyclization [11]. The fluorine atom participates in hyperconjugation effects that stabilize the transition state and facilitate the subsequent bond rearrangements. Control of reaction conditions allows selective access to different product classes, including hydroxamic acids, standard amides, and thioamides.
The unique electronic properties of the 2,4-difluorophenyl substituent significantly influence transition state energetics. The electron-withdrawing effects of the fluorine atoms stabilize negative charge development in certain reaction pathways while destabilizing others. This selectivity can be exploited for synthetic applications, providing routes to products that would be difficult to access through conventional methods.
Advanced transition state search algorithms incorporating bitmap representations of chemical structures have proven particularly effective for fluorinated systems [9]. These machine learning approaches can identify high-quality initial guesses for transition state optimizations, dramatically improving success rates compared to traditional methods. The visual representation approach capitalizes on the distinctive electronic signatures of fluorinated functional groups to guide computational searches more efficiently.
Crystal packing analysis of N-(2,4-Difluorophenyl)hypofluorous amide reveals complex networks of non-covalent interactions that determine solid-state structure and stability. Comprehensive Cambridge Structural Database searches demonstrate that carbon-fluorine···fluorine-carbon contacts exhibit distinct preferences, with Type I interactions being most common, followed by Type II and quasi-Type I/II arrangements [12].
Quantum theory of atoms in molecules analysis indicates that fluorine-mediated intermolecular interactions exhibit closed-shell character with predominantly electrostatic contributions [12]. The electron density at bond critical points for these interactions ranges from moderate to weak, consistent with their classification as secondary interactions rather than primary structure-determining forces.
The contribution of fluorine-containing interactions to overall crystal stability varies significantly depending on the molecular architecture and packing environment. In systems with high fluorine content, these interactions can account for up to 68% of the total intermolecular contact surface [13]. However, the individual interaction energies remain relatively modest, typically ranging from 0.5 to 13.0 kJ/mol for fluorine···fluorine contacts [13].
| Interaction Type | Energy Range (kJ/mol) | Distance Range (Å) | Prevalence |
|---|---|---|---|
| C-F···F-C | 0.5-13.0 | 2.9-3.7 | Type I preferred [12] |
| C-H···F-C | 2-8 | 2.6-2.9 | Common [12] |
| F···Amide | 2.7-5.4 | 2.9-3.5 | Orthogonal [14] |
| π-π stacking | Variable | 3.5-3.8 | Complementary [15] |
Carbon-hydrogen···fluorine interactions represent another significant component of the crystal packing in fluorinated amides. These hydrogen bonds exhibit characteristics similar to carbon-hydrogen···oxygen interactions in terms of energy and directional preferences [16] [12]. The electronegativity of fluorine creates favorable electrostatic interactions with hydrogen atoms, particularly those attached to electron-deficient carbon centers.
Periodic density functional theory calculations with dispersion corrections provide quantitative assessment of crystal packing energies [16]. These calculations reveal that while individual fluorine interactions are weak, their cumulative effect significantly influences crystal morphology and thermodynamic stability. The analysis also demonstrates that fluorine-mediated interactions often complement rather than compete with stronger hydrogen bonding patterns.
Multipolar fluorine-amide interactions exhibit distinctive geometric preferences, with optimal orientations typically involving orthogonal arrangements between the carbon-fluorine bond and the amide plane [14]. These interactions contribute 2.7 to 5.4 kJ/mol to the total stabilization energy and play important roles in determining the relative orientations of molecules within the crystal lattice.
The hypofluorous amide functional group introduces additional complexity to the crystal packing through its capacity for both hydrogen bond donation and acceptance. The nitrogen-fluorine bond can participate in weak halogen bonding interactions, while the nitrogen lone pair remains available for coordination with electrophilic centers. This dual functionality creates opportunities for the formation of complex three-dimensional network structures that exhibit enhanced stability compared to systems relying solely on van der Waals interactions.